molecular formula C₈H₈N₆O₂S₄ B1142829 N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide CAS No. 99055-56-8

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B1142829
CAS No.: 99055-56-8
M. Wt: 348.45
InChI Key:
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Description

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide is a compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of two thiadiazole rings connected by a disulfide bond and acetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide typically involves the formation of the thiadiazole rings followed by the introduction of the acetamido groups and the disulfide linkage. One common method involves the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions to form the thiadiazole rings. The disulfide bond can be introduced by oxidation of the corresponding thiol intermediates using oxidizing agents such as hydrogen peroxide or iodine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The acetamido groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide
  • N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
  • N-(5-[Aminosulfonyl]-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the disulfide bond linking two thiadiazole rings. This structural feature imparts distinct chemical and biological properties to the compound, such as enhanced stability and specific reactivity towards certain biological targets.

Properties

IUPAC Name

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O2S4/c1-3(15)9-5-11-13-7(17-5)19-20-8-14-12-6(18-8)10-4(2)16/h1-2H3,(H,9,11,15)(H,10,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWAAPUQRGFEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SSC2=NN=C(S2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99055-56-8
Record name N,N-(5,5-((Hydrosulfonylamino)sulfonyl)bis(1,3,4-thiadiazole-5,2-diyl))diacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099055568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETAZOLAMIDE DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3OV618DDO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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